(Z)-Metaflumizone

Vue d'ensemble

Description

Introduction (Z)-Metaflumizone is a novel semicarbazone insecticide discovered by Nihon Nohyaku in the early 1990s. It belongs to a new class of semicarbazone insecticides and has been co-developed globally for various applications, including agricultural and consumer insecticide markets, in cooperation with companies like Fort Dodge Animal Health and BASF (Takagi et al., 2007).

Synthesis Analysis The synthesis of this compound was initiated from a pyrazoline insecticide lead, demonstrating the compound's innovative chemical origin. This process highlighted the structural novelty and potential of semicarbazone derivatives as effective insecticides (Takagi et al., 2007).

Molecular Structure Analysis this compound operates by the state-dependent blockage of sodium channels, a mode of action confirmed through various studies, including on native sodium channels in primary-cultured neurons and Para/TipE sodium channels expressed in Xenopus oocytes. This mechanism is characteristic of semicarbazone insecticides, distinguishing this compound's structural and functional attributes (Salgado & Hayashi, 2007).

Chemical Reactions and Properties this compound's effectiveness is attributed to its selective binding to the slow-inactivated state of sodium channels, a trait that underscores its chemical reactivity and interaction with biological systems. This specificity contributes to its high efficacy as an insecticide, with minimal mammalian toxicity (Salgado & Hayashi, 2007).

Physical Properties Analysis The physical properties of this compound, including its stability and solubility, play a significant role in its application and effectiveness as an insecticide. While specific studies on these properties are not detailed in the available literature, they are crucial for formulating the compound for field use.

Chemical Properties Analysis As a novel sodium channel blocker insecticide, this compound's chemical properties, such as its reactivity with biological targets and environmental stability, are foundational to its utility in pest control. Its mode of action, derived from its chemical structure, sets it apart from other insecticides and contributes to its specificity and safety profile (Salgado & Hayashi, 2007).

Applications De Recherche Scientifique

Discovery and Chemical Development

- Discovery of Metaflumizone : (Z)-Metaflumizone, a semicarbazone insecticide, was discovered by Nihon Nohyaku in the early 1990s. This discovery stemmed from a synthesis program that originated from a pyrazoline insecticide lead, leading to the development of a new class of semicarbazone insecticides (Takagi et al., 2007).

Mechanism of Action

- Sodium Channel Blockage : Metaflumizone operates by blocking sodium channels in insects. It's derived from pyrazoline sodium channel blocker insecticides but exhibits improved mammalian safety. Studies have confirmed that metaflumizone's insecticidal action is due to state-dependent blockage of sodium channels (Salgado & Hayashi, 2007).

Ecological Impact and Resistance

- Sublethal Effects on Insects : Research on the diamondback moth, Plutella xylostella, exposed to sublethal doses of metaflumizone, showed significant impacts on pupation rate, pupal period, and weight. There were also differences in the development periods of eggs and larvae, indicating potential long-term effects on insect populations (Zhang, Li, & Gao, 2012).

- Resistance in Insects : A study on Spodoptera exigua showed that continuous exposure to metaflumizone could lead to a modest increase in resistance, suggesting the need for integrated resistance management strategies (Sun et al., 2019).

Mécanisme D'action

Target of Action

Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .

Mode of Action

Metaflumizone acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by metaflumizone is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, metaflumizone disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .

Pharmacokinetics

The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .

Result of Action

The molecular and cellular effects of metaflumizone’s action result in the paralysis of the target insect . By blocking the sodium channels, metaflumizone prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .

Action Environment

Metaflumizone has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of metaflumizone .

Propriétés

IUPAC Name |

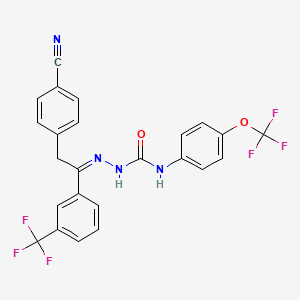

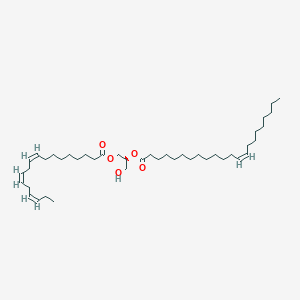

1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-HWIUFGAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274051 | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139970-56-2, 139968-49-3 | |

| Record name | Metaflumizone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139970562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAFLUMIZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298TMI336S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)

![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)

![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)